![molecular formula C9H16O2Si B14389875 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol CAS No. 89861-15-4](/img/structure/B14389875.png)
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is an organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed addition of organoboronic acids to carbonyl compounds, which can be conducted in the presence of water . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing organoboronic acids and carbonyl compounds. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced under specific conditions to yield dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for substitution reactions.
Major Products:
Oxidation: Formation of furan-3-carboxaldehyde derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various silyl ether derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The trimethylsilyl group imparts stability and enhances the compound’s reactivity, facilitating its participation in various chemical reactions. The furan ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
1-(5-(Trimethylsilyl)furan-2-yl)ethan-1-ol: Shares a similar structure but differs in the position of the trimethylsilyl group.
2-(5-(Trimethylsilyl)furan-3-yl)ethan-1-ol: Another closely related compound with slight variations in the furan ring substitution.
Uniqueness: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both the trimethylsilyl group and the ethan-1-ol moiety allows for versatile chemical transformations and interactions.
Propiedades
Número CAS |
89861-15-4 |
|---|---|
Fórmula molecular |
C9H16O2Si |
Peso molecular |
184.31 g/mol |
Nombre IUPAC |
2-(2-trimethylsilylfuran-3-yl)ethanol |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)9-8(4-6-10)5-7-11-9/h5,7,10H,4,6H2,1-3H3 |
Clave InChI |
ARFRQPNYUFXFGF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CO1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



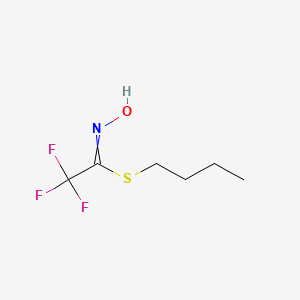

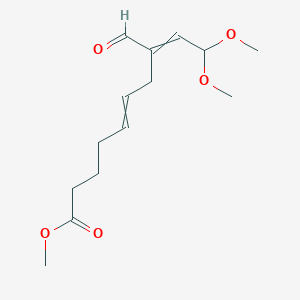
![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)
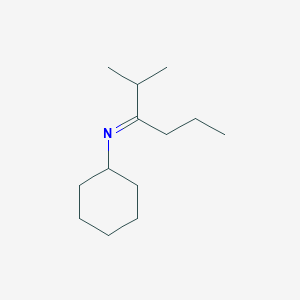
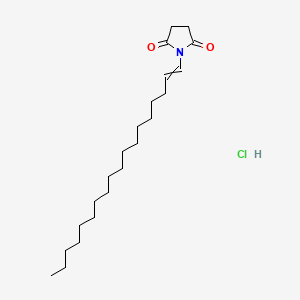
![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
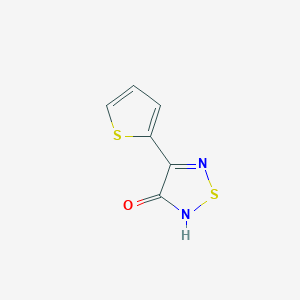

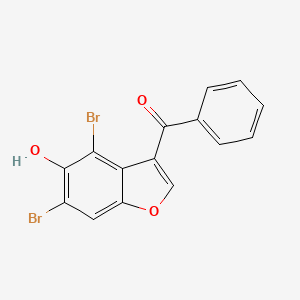
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)

![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)
